molecular formula C4H7NO4 B11923756 (3-Nitrooxetan-3-yl)methanol CAS No. 1305208-05-2

(3-Nitrooxetan-3-yl)methanol

Cat. No.: B11923756
CAS No.: 1305208-05-2
M. Wt: 133.10 g/mol
InChI Key: FWDARCPBVMBMLK-UHFFFAOYSA-N
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Description

(3-Nitrooxetan-3-yl)methanol is a chemical compound belonging to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a nitro group (-NO2) attached to the oxetane ring and a hydroxymethyl group (-CH2OH) at the same carbon atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrooxetan-3-yl)methanol typically involves the nitration of oxetane derivatives. One common method is the nitration of oxetane-3-methanol using nitric acid in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (3-Nitrooxetan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods for reducing the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of (3-Nitrooxetan-3-yl)formaldehyde or (3-Nitrooxetan-3-yl)carboxylic acid.

    Reduction: Formation of (3-Aminooxetan-3-yl)methanol.

    Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

(3-Nitrooxetan-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Nitrooxetan-3-yl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    (3-Nitrooxetan-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

    (3-Nitrooxetan-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (3-Nitrooxetan-3-yl)formaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

Uniqueness: (3-Nitrooxetan-3-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the oxetane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1305208-05-2

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

(3-nitrooxetan-3-yl)methanol

InChI

InChI=1S/C4H7NO4/c6-1-4(5(7)8)2-9-3-4/h6H,1-3H2

InChI Key

FWDARCPBVMBMLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CO)[N+](=O)[O-]

Origin of Product

United States

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